molecular formula C28H28FNO6 B11138848 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11138848
M. Wt: 493.5 g/mol
InChI Key: LACXIBCHHHSXBT-LCUIJRPUSA-N
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Description

4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Fluoromethoxybenzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

    Cyclization to Form the Pyrrol-2-one Ring: The final step involves cyclization to form the pyrrol-2-one ring, which is facilitated by suitable catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Selection of Efficient Catalysts: Catalysts that can facilitate the cyclization step efficiently.

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-FLUORO-4-METHOXYBENZOYL)-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PENTYLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H28FNO6

Molecular Weight

493.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28FNO6/c1-3-4-5-14-35-20-11-8-18(9-12-20)25-24(26(31)19-10-13-23(34-2)22(29)16-19)27(32)28(33)30(25)17-21-7-6-15-36-21/h6-13,15-16,25,31H,3-5,14,17H2,1-2H3/b26-24-

InChI Key

LACXIBCHHHSXBT-LCUIJRPUSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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